An In-depth Technical Guide to 1,3-Diiminoisoindoline: Chemical Structure, Properties, and Synthetic Methodologies
An In-depth Technical Guide to 1,3-Diiminoisoindoline: Chemical Structure, Properties, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,3-diiminoisoindoline (B1677754), a pivotal intermediate in the synthesis of phthalocyanines, pigments, and various heterocyclic compounds with significant applications in materials science and medicinal chemistry.[1][2] This document outlines its chemical structure, physical and spectroscopic properties, and detailed experimental protocols for its synthesis.
Chemical Structure and Properties
1,3-Diiminoisoindoline, with the chemical formula C₈H₇N₃, is a heterocyclic compound that can exist in different tautomeric forms.[3] The most stable and commonly referenced tautomer is 3-iminoisoindol-1-amine.[3] It serves as a versatile building block in organic synthesis due to its two reactive imino groups.[1][4]
Table 1: Physicochemical Properties of 1,3-Diiminoisoindoline
| Property | Value | Reference |
| Molecular Formula | C₈H₇N₃ | [5][6] |
| Molecular Weight | 145.16 g/mol | [6][7] |
| Melting Point | ~197 °C (decomposes) | [5][8] |
| Appearance | Off-white to pale yellow crystalline powder | [5][8] |
| Solubility | Slightly soluble in DMSO and Methanol (B129727). Water solubility: 31.6 g/L at 20 °C. | [5][9] |
| pKa | 8.47 ± 0.20 (Predicted) | [5] |
| LogP | 0.62 at 20 °C | [5][9] |
| Boiling Point | 254.27 °C (rough estimate) | [5][9] |
| Density | 1.2109 g/cm³ (rough estimate) | [5][9] |
| Refractive Index | 1.5400 (estimate) | [5][9] |
Table 2: Spectroscopic Data for 1,3-Diiminoisoindoline
| Spectroscopic Technique | Wavelength/Wavenumber | Molar Absorptivity (ε) / Description | Reference |
| UV-Vis (in Nujol) | 251 nm | 12,500 | [5][10] |
| 256 nm | 12,500 | [5][10] | |
| 303 nm | 4,600 | [5][10] | |
| Infrared (IR) (in Nujol) | 3150 cm⁻¹ | N-H stretching | [5][10] |
| 690 cm⁻¹ | C-H bending | [5][10] | |
| ¹H NMR | Spectra available | [11] | |
| ¹³C NMR | Spectra available | [11] |
Synthesis of 1,3-Diiminoisoindoline
The most prevalent method for synthesizing 1,3-diiminoisoindoline is from o-phthalonitrile. An alternative route starting from phthalic anhydride (B1165640) has also been reported.[12][13]
2.1. Synthesis from o-Phthalonitrile
This is the most common and direct route, involving the reaction of o-phthalonitrile with ammonia (B1221849) in an alcohol solvent, often catalyzed by a base.[12]
Experimental Protocol: Synthesis of 1,3-Diiminoisoindoline from o-Phthalonitrile [2][12][14]
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, and a condenser.
-
Reagents:
-
o-Phthalonitrile
-
Alcohol solvent (e.g., methanol or ethanol)
-
Catalyst: Alkali metal or alkali metal compound (e.g., sodium hydroxide, sodium methoxide)
-
Ammonia gas
-
-
Procedure:
-
Add o-phthalonitrile and the alcohol solvent to the flask. The molar ratio of o-phthalonitrile to solvent can range from 1:1 to 1:15.[2][14]
-
Add a catalytic amount of the alkali metal or alkali metal compound. The catalyst amount can be between 0.01% and 10% of the mass of the o-phthalonitrile.[2][14]
-
Stir the mixture and begin bubbling ammonia gas through the solution. The molar ratio of o-phthalonitrile to ammonia can vary from 1:0.3 to 1:13.[2][14]
-
Heat the reaction mixture to 50-60 °C and maintain this temperature for 4-6 hours.[2][14]
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture.
-
Isolate the product by filtration.
-
Wash the resulting solid with a cold solvent and dry it.
-
The crude product can be purified by recrystallization from methanol or a methanol/ether mixture with charcoal.[5]
-
Table 3: Summary of Reaction Parameters for Synthesis from o-Phthalonitrile
| Parameter | Range | Reference |
| Molar Ratio (o-phthalonitrile:solvent) | 1:1 to 1:15 | [2][14] |
| Catalyst Amount (% of o-phthalonitrile mass) | 0.01% to 10% | [2][14] |
| Molar Ratio (o-phthalonitrile:ammonia) | 1:0.3 to 1:13 | [2][14] |
| Reaction Temperature | 50-60 °C | [2][14] |
| Reaction Time | 4-6 hours | [2][14] |
2.2. Synthesis from Phthalic Anhydride
This method provides an alternative to the phthalonitrile (B49051) route, addressing potential raw material shortages.[13] The process involves the formation of phthalimide (B116566) as an intermediate.
Experimental Protocol: Synthesis of 1,3-Diiminoisoindoline from Phthalic Anhydride [13]
-
Step 1: Synthesis of Phthalimide
-
Add phthalic anhydride and urea (B33335) to a suitable solvent (e.g., xylene) in a reactor. A typical molar ratio is 7:3 (phthalic anhydride:urea).
-
Heat the mixture to approximately 132 °C and maintain for 30 minutes.
-
Separate the water formed during the reaction.
-
Evaporate the solvent, cool the mixture, and isolate the solid phthalimide by suction filtration.
-
-
Step 2: Synthesis of 1,3-Diiminoisoindoline
-
Combine phthalimide, urea, ammonium (B1175870) nitrate, and a catalyst like ammonium molybdate (B1676688) in a high-boiling solvent (e.g., dichlorobenzene). A representative molar ratio is 100:300:124:1 (phthalimide:urea:ammonium nitrate:ammonium molybdate).
-
Heat the mixture to over 150 °C for 2 hours.
-
After the reaction, evaporate the solvent.
-
The resulting crude product can then be further purified.
-
Applications and Logical Workflows
1,3-Diiminoisoindoline is a critical precursor in various synthetic pathways, particularly in the formation of macrocyclic compounds like phthalocyanines. Its bifunctional nature allows for condensation reactions to build larger, complex molecules.
Caption: Synthetic routes to and applications of 1,3-diiminoisoindoline.
The diagram above illustrates the central role of 1,3-diiminoisoindoline as a key intermediate. It can be synthesized from either o-phthalonitrile or phthalic anhydride and subsequently used to produce a range of valuable compounds.
Caption: General experimental workflow for 1,3-diiminoisoindoline.
This workflow outlines the logical steps from synthesis to purification and final characterization of 1,3-diiminoisoindoline, representing a standard procedure in a research and development setting.
Safety and Handling
1,3-Diiminoisoindoline is classified as a hazardous substance. It is a severe eye and skin irritant and is toxic by inhalation, in contact with skin, and if swallowed.[5][9] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling this compound. It should be stored in a cool, dry place under an inert atmosphere.[5][10]
Conclusion
1,3-Diiminoisoindoline is a compound of significant interest due to its versatile reactivity and its role as a precursor to a wide range of commercially and scientifically important molecules. A thorough understanding of its properties and synthetic methodologies is crucial for its effective utilization in research and industrial applications. This guide provides a foundational resource for professionals working with this important chemical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. CN101391977A - Method for synthesizing 1,3-diiminoisoindole - Google Patents [patents.google.com]
- 3. Diiminoisoindole - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. 1,3-Diiminoisoindoline | 3468-11-9 [chemicalbook.com]
- 6. 1,3-ジイミドイソインドリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 1,3-Diiminoisoindoline | 3468-11-9 | FD30335 | Biosynth [biosynth.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 1,3-diiminoisoindoline [chembk.com]
- 10. 1,3-Diiminoisoindoline CAS#: 3468-11-9 [m.chemicalbook.com]
- 11. 1,3-DIIMINOISOINDOLINE(57500-34-2) 1H NMR [m.chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. Method for synthesizing 1,3-diiminoisoindoline by using mixed solvent - Eureka | Patsnap [eureka.patsnap.com]
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